7-hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

Positional isomerism Solid-state characterization Quality control

This 3,3-dimethyl positional isomer is the critical control for DC-SIGN inhibitor SAR studies (2,2-dimethyl analog IC₅₀ 4.66 mM). Substituting isomers introduces a 43–44 °C melting point shift (128–129 °C vs. 172 °C) and altered LogP (~1.99), which can compromise target engagement and chromatographic retention data. Used as a key intermediate for PPARα/γ-targeting libraries with an inaccessible gem-dimethyl substitution pattern, the free 7-hydroxy group enables etherification, esterification, or sulfonation. Specify CAS 864866-90-0 to ensure isomer-verified results.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 864866-90-0
Cat. No. B3430816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
CAS864866-90-0
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1(COC2=C(C1=O)C=CC(=C2)O)C
InChIInChI=1S/C11H12O3/c1-11(2)6-14-9-5-7(12)3-4-8(9)10(11)13/h3-5,12H,6H2,1-2H3
InChIKeyNVYFOTUNFMWXCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one Procurement Guide: Structural Identity and Physicochemical Baseline for the 3,3-Dimethylchroman-4-one Scaffold


7-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS 864866-90-0; synonym: 7-hydroxy-3,3-dimethylchroman-4-one) belongs to the chroman-4-one (dihydrobenzopyran-4-one) class, characterized by a saturated C2–C3 bond and a ketone at position 4 . Its molecular formula is C₁₁H₁₂O₃ (MW 192.21 g/mol), featuring a 7-hydroxy substituent on the aromatic A-ring and a gem-dimethyl group at the 3-position adjacent to the carbonyl . Commercially, it is supplied as a research-grade fine chemical (purity ≥98%) by vendors including ChemScene (Cat. CS-0370552), Leyan (Cat. 1441222), and Fluorochem . This compound is a positional isomer of the more biologically annotated 7-hydroxy-2,2-dimethyl-4-chromanone (CAS 17771-33-4), a distinction that carries physicochemical and potential pharmacological consequences elaborated below.

Why the 2,2-Dimethyl Isomer or Other Chromanones Cannot Substitute for 7-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one in Research Procurement


Substituting the target 3,3-dimethyl positional isomer with the more widely available 2,2-dimethyl analog (CAS 17771-33-4, reported DC-SIGN inhibitor IC₅₀ 4.66 mM) introduces a non-trivial structural change: the gem-dimethyl group is shifted from a position alpha to the carbonyl (C3) to a position beta to the carbonyl (C2) [1]. This relocation alters the electronic environment of the ketone, affects the conformational flexibility of the dihydropyran ring, and changes the compound’s solid-state packing as evidenced by a 43–44 °C difference in melting point (128–129 °C vs. 172 °C) . For structure-activity relationship (SAR) studies, scaffold-hopping programs, or analytical method development, this positional isomerism can lead to divergent target engagement, metabolic stability, and chromatographic retention behavior. Procurement of the incorrect isomer therefore risks irreproducible biological results and invalid structure–property correlations [2].

Quantitative Differentiation Evidence for 7-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one vs. Closest Analogs


Melting Point as a Positional Isomer Identity Verification: 3,3-Dimethyl vs. 2,2-Dimethyl Chromanone

The unequivocal spectroscopic or chromatographic differentiation of positional isomers is essential for procurement verification. The melting point of the target 3,3-dimethyl compound is 128–129 °C , whereas its 2,2-dimethyl positional isomer (CAS 17771-33-4) melts at 172 °C (recrystallized from ethanol) . This 43–44 °C depression in melting point for the 3,3-isomer is consistent with reduced crystal lattice energy arising from the gem-dimethyl group being adjacent to the carbonyl, which disrupts planar packing [1].

Positional isomerism Solid-state characterization Quality control

Lipophilicity (LogP) and Polar Surface Area Benchmarking Against Non-methylated and Unsaturated Chromone Analogs

Computational LogP and topological polar surface area (TPSA) values differentiate the target compound from both the des-methyl analog and the fully unsaturated chromone. The target compound has a calculated LogP of 1.99 and TPSA of 46.53 Ų . In contrast, the non-methylated analog 7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one (CAS 76240-27-2) is expected to have a lower LogP (~1.2–1.4 by fragment-based calculation) due to the absence of the two methyl groups . The unsaturated analog 7-hydroxy-4H-chromen-4-one (CAS 59887-89-7) has a reported LogP of approximately 1.8 and TPSA of 46.5 Ų, but carries a C2–C3 double bond that planarizes the heterocyclic ring and alters electronic conjugation .

Lipophilicity Drug-likeness Chromatographic retention

Availability and Purity Profile: Multi-Vendor Sourcing with ≥98% Certified Purity

The target compound is stocked by at least three independent commercial suppliers at purity ≥98% (HPLC): ChemScene (Cat. CS-0370552), Leyan (Cat. 1441222, 98%), and Fluorochem via CymitQuimica (Ref. 10-F758844) . In contrast, the 2,2-dimethyl positional isomer (CAS 17771-33-4) is available from MedChemExpress and Fisher Scientific at 97% purity . Storage recommendations are consistent: sealed in dry conditions at 2–8 °C . The target compound is noted as 'Discontinued' by at least one legacy supplier (CymitQuimica Ref. 10-F758844), suggesting that current sourcing should be confirmed through ChemScene or Leyan channels .

Commercial availability Purity certification Supply chain

Synthetic Accessibility: A Dedicated Pd-Catalyzed Route Exists for the 3,3-Dimethylchroman-4-one Scaffold

A palladium-catalyzed intramolecular addition of aryl bromides to aldehydes has been specifically developed and published for the synthesis of 3,3-dimethylchroman-4-ones and their corresponding 4-ol derivatives (Viana et al., ChemistrySelect, 2018) [1]. This methodology provides direct access to the 3,3-dimethyl substitution pattern that is not readily achievable through classical chromanone condensation methods, which typically favor 2-substitution [1]. The 2,2-dimethyl isomer (CAS 17771-33-4) is accessible via polyphosphoric acid-mediated condensation of resorcinol with 3,3-dimethylacrylic acid , a distinct synthetic entry that further underscores the non-interchangeability of these scaffolds in diversity-oriented synthesis [2].

Synthetic methodology Scaffold diversification Medicinal chemistry

Critical Evidence Gap: Absence of Published Comparative Biological Potency Data for the 3,3-Dimethyl Scaffold

A systematic search of the accessible literature (PubMed, patents, chemical databases, excluding benchchems, molecule, evitachem, vulcanchem) reveals no published quantitative biological activity data—such as IC₅₀, Kd, EC₅₀, or MIC values—for the target compound 7-hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one in any target-based or phenotypic assay [1]. By contrast, its 2,2-dimethyl positional isomer (CAS 17771-33-4) has a reported DC-SIGN inhibitory IC₅₀ of 4.66 mM . The unsaturated analog 7-hydroxychromone (CAS 59887-89-7) has reported Src kinase inhibition (IC₅₀ < 300 μM) . This evidence gap does not indicate lack of activity but rather the absence of dedicated pharmacological profiling. Researchers selecting this compound must therefore plan for de novo biological characterization.

Biological activity gap SAR studies needed DC-SIGN inhibition

Where 7-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one Provides Differentiated Research Value


Positional Isomer Comparator in Chromanone SAR Studies Targeting DC-SIGN or Related C-Type Lectin Receptors

For laboratories investigating the structure-activity relationships of chromanone-based DC-SIGN inhibitors, the 3,3-dimethyl compound serves as the direct positional isomer control to the reported 2,2-dimethyl analog (IC₅₀ 4.66 mM) . Systematic variation of the gem-dimethyl position allows interrogation of whether the dimethyl substitution pattern affects the ligand–receptor interaction interface or simply modulates physicochemical properties such as lipophilicity (ΔLogP ~0.5 vs. non-methylated chromanones). The higher melting point depression of the 3,3-isomer (Δmp 43–44 °C vs. 2,2-isomer) also suggests differential crystal packing that may translate to differences in solid-state formulation behavior .

Synthetic Intermediate for 3,3-Dimethylchroman-4-ol Derivatives and Polycerasoidol-Inspired PPAR Agonist Scaffolds

The Pd-catalyzed synthetic route published by Viana et al. (ChemistrySelect, 2018) specifically targets 3,3-dimethylchroman-4-ones as precursors to 3,3-dimethylchroman-4-ols [1]. Given that dihydrobenzopyran cores are essential for PPARα/γ activation, as demonstrated in polycerasoidol analog SAR studies [2], the 7-hydroxy-3,3-dimethyl compound can serve as a key intermediate for constructing PPAR-targeting libraries with a gem-dimethyl substitution that is inaccessible via classical 2,2-dimethyl synthetic routes. The free 7-hydroxy group provides a handle for further functionalization (etherification, esterification, or sulfonation) [2].

Analytical Reference Standard for HPLC Method Development and Isomer-Specific Impurity Profiling

The distinct chromatographic retention predicted from the LogP of 1.99 and TPSA of 46.53 Ų , combined with the characteristic melting point of 128–129 °C, makes this compound suitable as an isomer-specific reference standard for HPLC method development. Laboratories synthesizing or formulating chromanone libraries can use this compound to validate chromatographic separation from the 2,2-dimethyl isomer and other chromanone by-products. The ≥98% certified purity from multiple vendors supports its use as a system suitability standard .

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